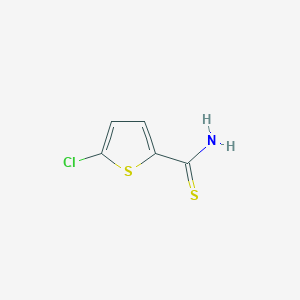

5-Chlorothiophene-2-carbothioamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chlorothiophene-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOPLHLFVKWWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chlorothiophene 2 Carbothioamide and Precursors

Precursor Synthesis: Comprehensive Approaches to 5-Chlorothiophene-2-carboxylic Acid

The synthesis of 5-chlorothiophene-2-carboxylic acid is a critical step, and several strategies have been explored to achieve this transformation efficiently. These methods often start from readily available thiophene (B33073) derivatives and employ a range of chemical reactions to introduce the desired chloro and carboxylic acid groups.

Friedel-Crafts Acylation and Subsequent Transformations

A common route to 5-chlorothiophene-2-carboxylic acid involves the Friedel-Crafts acylation of 2-chlorothiophene (B1346680). chemicalbook.comchemicalbook.com This electrophilic aromatic substitution reaction typically utilizes an acylating agent, such as trichloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride. chemicalbook.comwikipedia.org The resulting 2-trichloroacetyl-5-chlorothiophene is then hydrolyzed, often using a strong base like sodium hydroxide (B78521), to yield the target carboxylic acid. chemicalbook.com This method provides a direct way to introduce the carboxyl functional group precursor at the desired position on the thiophene ring. The acylation of thiophenes generally shows high regioselectivity for the 2-position due to the stabilization of the reaction intermediate. stackexchange.com

Another variation involves the Friedel-Crafts acylation of thiophene with acetic anhydride (B1165640) or acetyl chloride to produce 2-acetylthiophene. google.com This intermediate can then be oxidized to thiophene-2-carboxylic acid. google.comwikipedia.org Subsequent chlorination can then be performed to obtain 5-chlorothiophene-2-carboxylic acid. google.com

| Starting Material | Acylating Agent | Catalyst | Intermediate | Final Product | Key Transformations |

|---|---|---|---|---|---|

| 2-Chlorothiophene | Trichloroacetyl chloride | Aluminum trichloride | 2-Trichloroacetyl-5-chlorothiophene | 5-Chlorothiophene-2-carboxylic acid | Acylation and Hydrolysis chemicalbook.com |

| Thiophene | Acetic anhydride/Acetyl chloride | Aluminum trichloride | 2-Acetylthiophene | Thiophene-2-carboxylic acid | Acylation and Oxidation google.com |

Organometallic Approaches (e.g., Grignard Reactions) to Functionalized Thiophenes

Organometallic reagents provide a powerful tool for the synthesis of 5-chlorothiophene-2-carboxylic acid. One prominent method involves the formation of a Grignard reagent from 5-chloro-2-bromothiophene and magnesium. chemicalbook.comgoogle.com This organomagnesium compound is then reacted with carbon dioxide (dry ice) in a carboxylation reaction, followed by acidic workup to produce the desired carboxylic acid. chemicalbook.comgoogle.comtamu.edu This approach offers a direct route to introduce the carboxylic acid group.

Alternatively, lithiation of 2-chlorothiophene can be achieved using a strong base like n-butyllithium (n-BuLi) at low temperatures. google.com The resulting lithiated species can then be carboxylated with carbon dioxide to afford 5-chlorothiophene-2-carboxylic acid. google.com This method is noted for its high selectivity. google.com Another strong base that has been used for the deprotonation of thiophene derivatives is lithium diisopropylamide (LDA), which can also facilitate subsequent carboxylation. wikipedia.orggoogle.com

| Starting Material | Reagent | Intermediate | Final Product | Key Features |

|---|---|---|---|---|

| 5-Chloro-2-bromothiophene | Mg, then CO2 | 5-Chloro-2-thienylmagnesium bromide | 5-Chlorothiophene-2-carboxylic acid | Direct carboxylation of Grignard reagent. chemicalbook.comgoogle.com |

| 2-Chlorothiophene | n-BuLi, then CO2 | 5-Lithio-2-chlorothiophene | 5-Chlorothiophene-2-carboxylic acid | High selectivity and use of a strong organolithium base. google.com |

| Thiophene derivatives | LDA, then CO2 | Lithiated thiophene | Thiophene carboxylic acid derivatives | Use of a strong, non-nucleophilic base. wikipedia.orggoogle.com |

Oxidative Cleavage and Derivatization Routes

Oxidative methods also play a role in the synthesis of thiophene carboxylic acids. For instance, 5-chloro-2-acetylthiophene can be oxidized to 5-chlorothiophene-2-carboxylic acid using an oxidizing agent like sodium chlorite. chemicalbook.com Similarly, thiophene-2-carboxaldehyde can be oxidized to thiophene-2-carboxylic acid. wikipedia.org Another approach involves the oxidation of thiophenes using a system of carbon tetrachloride and methanol (B129727) in the presence of a catalyst, which can lead to the formation of 2-thiophenecarboxylic acid derivatives. semanticscholar.org

Establishment of the Carbothioamide Functionality

Once the precursor, 5-chlorothiophene-2-carboxylic acid, is obtained, the next critical step is the introduction of the carbothioamide group. This transformation is typically achieved through a two-step process involving amidation followed by thionation.

Amidation and Thionation Reaction Pathways

The conversion of 5-chlorothiophene-2-carboxylic acid to its corresponding carbothioamide involves initial activation of the carboxylic acid, followed by reaction with an amine source and subsequent thionation.

A common method for amidation involves converting the carboxylic acid to a more reactive species, such as an acid chloride. This is often achieved by treating 5-chlorothiophene-2-carboxylic acid with thionyl chloride. google.comnih.gov The resulting 5-chlorothiophene-2-carbonyl chloride is then reacted with an appropriate amine to form the corresponding amide. google.comgoogleapis.comgoogleapis.com

Alternatively, coupling agents can be used to directly form the amide from the carboxylic acid and an amine.

The final step is the thionation of the amide to yield the desired carbothioamide. This is a crucial transformation where the carbonyl oxygen is replaced by a sulfur atom. Reagents like Lawesson's reagent or phosphorus pentasulfide are commonly employed for this purpose. organic-chemistry.org The reaction involves heating the amide with the thionating agent in a suitable solvent.

Multi-Component Reactions for Direct Carbothioamide Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thiophene derivatives in a single step from three or more reactants. tandfonline.comnih.gov These reactions are advantageous due to their time-saving nature and environmentally friendly procedures, as they often eliminate the need for isolating intermediates. tandfonline.com

Several MCR strategies have been developed for the synthesis of thiophene rings. For example, a three-component reaction of a β-ketodithioester, an α-haloketone, and an isocyanide in an aqueous solution can produce thiophene derivatives. nih.gov Another approach involves the reaction of aldehydes, activated methylene (B1212753) halides, and elemental sulfur with 1,3-dicarbonyl compounds in water. nih.gov

While direct multi-component synthesis of 5-chlorothiophene-2-carbothioamide is not extensively documented, the principles of MCRs can be applied to its synthesis. For instance, a hypothetical MCR could involve the reaction of a chlorinated thiophene precursor, a source of the carbothioamide group, and a third component to facilitate the reaction. The development of such a direct MCR would be a significant advancement in the synthesis of this compound.

The following table outlines a selection of multi-component reactions for the synthesis of thiophene derivatives, which could potentially be adapted for 5-chlorothiophene-2-carbothioamide.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| β-ketodithioesters, α-haloketones, cyclohexylisocyanide | Aqueous solution | Thiophene derivatives | nih.gov |

| Aldehydes, activated methylene halides, elemental sulfur, 1,3-dicarbonyl compounds | Water | Thiophene derivatives | nih.gov |

| Alkynes, sulfur powder, phenylboronic acid | [Cp*Rh(MeCN)₃][SbF₆]₂ | Substituted thiophenes | tandfonline.com |

| Acetanilide derivatives, malononitrile/ethyl cyanoacetate, sulfur | Trimethylamine, ethanol, reflux | Thiophene analogs | tandfonline.com |

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of 5-chlorothiophene-2-carbothioamide and its precursors. Key parameters that are often adjusted include temperature, solvent, catalyst, and reaction time.

In the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid, the temperature during the addition of the 5-chloro-2-thiophenecarboxaldehyde intermediate to the sodium hydroxide solution is controlled between -5 to 40 °C, with a preferred range of 15 to 30 °C. google.com The subsequent chlorination reaction is maintained at 10-60 °C, ideally between 15-30 °C. google.com The pH is also a critical factor, adjusted to 1-6 at the end of the reaction. google.com

For the synthesis of thiophene chalcone (B49325) derivatives, a green chemistry approach has been explored. eurekaselect.com These methods focus on using environmentally benign solvents and catalysts to reduce waste. eurekaselect.com

The table below presents optimized conditions for a specific step in the synthesis of a thiophene derivative, highlighting the impact of different parameters on the reaction yield.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | 30 | 2 | 92 |

| 2 | Methanol | 30 | 2 | 85 |

| 3 | Acetonitrile | 30 | 2 | 78 |

| 4 | Tetrahydrofuran (THF) | 30 | 2 | 75 |

| 5 | N,N-dimethylformamide (DMF) | 30 | 2 | 88 |

| 6 | Ethanol | 40 | 2 | 96 |

This data is illustrative and based on general findings for thiophene derivative synthesis. mdpi.com

Chemo- and Regioselective Synthesis of 5-Chlorothiophene-2-carbothioamide Analogs

The chemo- and regioselective synthesis of analogs of 5-chlorothiophene-2-carbothioamide is important for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. This involves selectively modifying specific positions on the thiophene ring or the carbothioamide group.

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for introducing aryl or other substituents onto the thiophene ring with high regioselectivity. researchgate.net For instance, palladium catalysts are commonly used to form C-C bonds at specific positions of the thiophene nucleus. researchgate.net

The synthesis of polysubstituted 2-aminothiophenes can be achieved through the cyclization of gem-dihaloalkenes with β-keto tertiary thioamides. researchgate.net This method allows for the controlled introduction of various substituents onto the thiophene ring.

The regioselectivity of reactions on the thiophene ring is influenced by the electronic properties of the existing substituents. The chlorine atom at the 5-position and the carbothioamide group at the 2-position of the target molecule will direct incoming electrophiles or nucleophiles to specific positions on the ring.

The following table summarizes different strategies for the regioselective synthesis of thiophene derivatives.

| Reaction Type | Key Reagents/Catalysts | Position of Substitution | Reference |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids | Varies based on starting material | researchgate.net |

| Stille Coupling | Palladium catalyst, organotin reagents | Varies based on starting material | researchgate.net |

| Cyclization | gem-dihaloalkenes, β-keto tertiary thioamides | 2, 3, 4-positions | researchgate.net |

| Cyclization | 2-oxo-2-(amino)ethanedithioates, isocyanides | 2,5- or 4,5-disubstituted thiazoles (related heterocycles) | rsc.org |

Development of Sustainable Synthetic Protocols

The development of sustainable or "green" synthetic protocols for 5-chlorothiophene-2-carbothioamide and its analogs is an area of growing importance. eurekaselect.com These methods aim to minimize the use and generation of hazardous substances, reduce energy consumption, and utilize renewable resources. nih.gov

Key principles of green chemistry applied to thiophene synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or performing reactions under solvent-free conditions. nih.gov

Catalysis: Employing catalysts, including biocatalysts like lipases, to improve reaction efficiency and reduce the need for stoichiometric reagents. mdpi.com Metal-free catalytic systems are also being explored to minimize metal toxicity. nih.gov

Atom Economy: Designing reactions, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product. tandfonline.comnih.gov

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.net

For example, the use of porcine pancreatic lipase (B570770) (PPL) as a biocatalyst has been shown to be effective in the synthesis of tetrasubstituted dihydrothiophenes, achieving high yields in an eco-friendly manner. mdpi.com Similarly, metal-free approaches for thiophene synthesis, using reagents like elemental sulfur or potassium sulfide, contribute to greener chemistry by avoiding metal contamination. nih.gov

Molecular Design and Structural Exploration of 5 Chlorothiophene 2 Carbothioamide Derivatives

Rational Design Strategies for Targeted Biological Activities

Rational drug design is a strategic approach aimed at developing new drug candidates by understanding the molecular basis of a disease. nih.gov This process involves identifying a biological target, such as an enzyme or receptor, and designing a molecule that can interact with it to elicit a desired therapeutic effect. nih.govrsc.org For derivatives of 5-Chlorothiophene-2-carbothioamide, rational design strategies focus on modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.

The design process often begins with a "lead compound," which in this context could be the 5-Chlorothiophene-2-carbothioamide core itself, especially if it has shown some initial biological activity. Strategies for modification include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed. This allows for the design of ligands that fit precisely into the target's binding site. For instance, thiophene (B33073) derivatives have been designed to inhibit bacterial histidine kinases, a key component in two-component signal transduction systems that are absent in mammals, making them an attractive antibacterial target. scispace.com

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD is used. This strategy relies on the knowledge of other molecules that bind to the target. By analyzing the common structural features (pharmacophores) of these active molecules, new derivatives of 5-Chlorothiophene-2-carbothioamide can be designed to incorporate these essential features.

Polypharmacology: This approach involves designing compounds that can interact with multiple biological targets simultaneously. rsc.org This can be particularly useful for complex diseases. For example, by adding metal-chelating and hydrophobic groups to a core structure, researchers have developed derivatives with expanded mechanisms of action. rsc.org

The rational design of 1,2,3-triazole-based derivatives is a notable example, where modifications have led to compounds with a wide array of biological activities, including antimicrobial and antineoplastic properties. nih.gov A similar targeted approach for 5-Chlorothiophene-2-carbothioamide derivatives would involve systematic modifications to explore and optimize interactions with specific biological pathways.

Elucidation of Intramolecular Interactions and Conformational Preferences

The three-dimensional shape (conformation) of a molecule is critical for its biological activity, as it dictates how the molecule can interact with its target. The conformation of 5-Chlorothiophene-2-carbothioamide and its derivatives is governed by a network of intramolecular interactions.

Key interactions include:

Hydrogen Bonding: The thioamide group (-CSNH2) contains hydrogen bond donors (the N-H bonds) and a potential hydrogen bond acceptor (the sulfur atom). Intramolecular hydrogen bonding can occur between the thioamide group and the sulfur atom of the thiophene ring, influencing the planarity and rotational barriers of the molecule.

Steric Hindrance: The size of the chlorine atom and any substituents added to the thioamide nitrogen or the thiophene ring will create steric hindrance, restricting rotation around single bonds and favoring conformations that minimize these repulsive forces.

The interplay of these forces determines the most stable conformation(s) of the molecule in solution and at the active site of a biological target. Understanding these preferences is crucial for designing derivatives with an optimal shape for binding.

Isosteric and Bioisosteric Replacements in 5-Chlorothiophene-2-carbothioamide Scaffolds

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that retains similar biological activity while improving other properties like metabolic stability, toxicity, or bioavailability. nih.govdrughunter.com This strategy is a powerful tool for optimizing lead compounds. nih.gov

Bioisosteres are categorized as classical or non-classical:

Classical Bioisosteres: These are atoms or groups that have a similar size and shape. For the 5-Chlorothiophene-2-carbothioamide scaffold, several classical replacements are possible. For example, the chlorine atom could be replaced with other halogens (F, Br) or a methyl group (CH3). youtube.com The sulfur atom in the thiophene ring could be swapped with an oxygen (furan) or a -CH=CH- group (benzene).

Non-Classical Bioisosteres: These groups may not have the same size but mimic the electronic and steric properties of the original group. youtube.com The thioamide group (-CSNH2) is a rich site for such modifications. It can be replaced with an amide (-CONH2), which alters hydrogen bonding potential and electronic character. Other non-classical bioisosteres for amides include heterocyclic rings like triazoles, oxadiazoles, or oxazoles, which can enhance metabolic stability. drughunter.com

The application of bioisosteric replacement allows chemists to fine-tune the properties of the 5-Chlorothiophene-2-carbothioamide core to address issues encountered during drug development, such as poor pharmacokinetics or off-target effects. nih.gov

Table 1: Potential Bioisosteric Replacements for the 5-Chlorothiophene-2-carbothioamide Scaffold

| Original Group | Location | Potential Bioisostere(s) | Potential Effect |

| Chlorine (Cl) | Position 5 | F, Br, I, CN, CF3 | Modulate lipophilicity, electronic properties, and metabolic stability |

| Thiophene Ring | Core Scaffold | Furan, Pyridine, Phenyl | Alter aromaticity, hydrogen bonding capacity, and metabolic pathways |

| Thioamide (-CSNH2) | Position 2 | Amide (-CONH2), Tetrazole, Oxadiazole, Triazole | Modify acidity, hydrogen bonding, metabolic stability, and cell permeability |

Computational Methods in Structural Analysis and Prediction

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules, thereby guiding the design and synthesis of new derivatives.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. arabjchem.org For derivatives of 5-Chlorothiophene-2-carbothioamide, DFT calculations can provide valuable insights into:

Molecular Orbitals: DFT can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. arabjchem.org

Atomic Charges: The distribution of electron density across the molecule can be calculated, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with its biological target.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from infrared spectroscopy) to confirm the structure of a synthesized compound.

Recent studies on chlorothiophene-based chalcones have successfully used DFT to gain insights into the HOMO-LUMO energy gap and other electronic properties of the designed compounds. arabjchem.org

Table 2: Hypothetical DFT Data for a 5-Chlorothiophene-2-carbothioamide Derivative

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; related to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates relative chemical stability and reactivity. |

| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

The Molecular Electrostatic Potential (MEP) is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting chemical reactivity and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

An MEP map uses a color scale to indicate different potential values:

Red: Regions of negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically associated with lone pairs of electrons on electronegative atoms.

Blue: Regions of positive electrostatic potential, indicating sites for nucleophilic attack. These are usually found around electropositive atoms, such as hydrogen atoms attached to electronegative atoms.

Green/Yellow: Regions of near-zero potential.

For 5-Chlorothiophene-2-carbothioamide, an MEP map would likely show negative potential (red/yellow) around the sulfur atom of the thioamide group and the chlorine atom, highlighting these as potential hydrogen bond acceptor sites. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amide group, indicating their role as hydrogen bond donors. researchgate.net Such maps can guide the design of derivatives that can form favorable interactions with a specific receptor site. nih.gov

In-Depth Theoretical Spectroscopic Analysis of 5-Chlorothiophene-2-carbothioamide Remains an Open Area of Scientific Inquiry

A comprehensive review of available scientific literature reveals a notable gap in the theoretical spectroscopic characterization of the chemical compound 5-Chlorothiophene-2-carbothioamide . Despite the existence of studies on structurally related molecules, specific computational analyses detailing the theoretical Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra of this particular thiophene derivative are not presently available in published research.

The exploration of molecular structures and their spectroscopic properties through computational methods, primarily Density Functional Theory (DFT), is a cornerstone of modern chemical research. This approach allows for the prediction of various spectroscopic parameters, offering valuable insights that complement and guide experimental work. For instance, theoretical calculations for similar compounds, such as 5-chlorothiophene-2-carboxylic acid and other thiophene derivatives, have been performed to elucidate their vibrational modes, chemical shifts, and electronic transitions. However, the specific arrangement of a carbothioamide group at the 2-position of a 5-chlorinated thiophene ring presents a unique electronic and structural profile that necessitates a dedicated theoretical investigation.

The Path Forward: A Theoretical Framework

While specific data for 5-Chlorothiophene-2-carbothioamide is not available, a standard and robust methodology exists for its future theoretical spectroscopic characterization. This would typically involve the following computational steps:

Geometric Optimization: The first step would be to determine the most stable three-dimensional conformation of the molecule using DFT calculations. This provides the foundational geometry for all subsequent spectroscopic predictions.

Vibrational Frequency Calculations: Based on the optimized geometry, the theoretical IR and Raman spectra can be calculated. This involves computing the vibrational frequencies and their corresponding intensities, which arise from the various stretching, bending, and torsional motions of the atoms within the molecule. The results would allow for the assignment of specific vibrational modes to the functional groups present, such as the C=S of the carbothioamide, the C-Cl bond, and the thiophene ring vibrations.

NMR Chemical Shift Calculations: The theoretical ¹H and ¹³C NMR spectra would be predicted by calculating the magnetic shielding tensors for each nucleus. These calculations, often performed using the Gauge-Including Atomic Orbital (GIAO) method, would provide the chemical shifts (δ) for each unique proton and carbon atom in the molecule, offering a detailed picture of the electronic environment around them.

Electronic Transition Analysis: To predict the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations would be employed. This method calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis region. The results would provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, indicating the intensity of the transitions.

The generation of such theoretical data would be invaluable for chemists working on the synthesis and characterization of this compound, providing a benchmark for the interpretation of experimental spectra and a deeper understanding of its electronic structure. The absence of this information in the current body of scientific literature highlights an opportunity for future research to contribute to the broader understanding of thiophene-based compounds.

An in-depth examination of the structure-activity relationships (SAR) of 5-Chlorothiophene-2-carbothioamide and its analogs reveals critical insights into the molecular features governing their biological activities. Through systematic modifications of the core structure, researchers have been able to probe the interactions with biological targets, leading to the development of compounds with enhanced potency and selectivity. This article explores the nuances of substituent effects, positional isomerism, and advanced computational strategies that guide the design of novel therapeutic agents based on this chemical scaffold.

Mechanistic Investigations of Biological Activities of 5 Chlorothiophene 2 Carbothioamide Derivatives

Molecular Mechanisms of Antimicrobial Action

The antimicrobial properties of 5-Chlorothiophene-2-carbothioamide derivatives are a key area of research, with studies focusing on their ability to combat both bacterial and fungal pathogens.

Bacterial Target Identification and Inhibition Pathways

Thiophene (B33073) derivatives have shown promise as antibacterial agents, particularly against drug-resistant Gram-negative bacteria. nih.gov The primary mechanism of action for many antibacterial compounds involves the disruption of the bacterial cell wall or membrane, inhibition of essential protein or nucleic acid synthesis, or interference with key metabolic pathways. mdpi.com

One of the validated targets for antibacterial development is the fatty acid biosynthesis pathway. nih.gov Inhibitors of this pathway, such as isoniazid (B1672263) and triclosan, have been used effectively as an anti-tuberculosis drug and an antiseptic, respectively. nih.gov The differences between the bacterial and eukaryotic fatty acid synthase systems provide an opportunity for developing selective inhibitors. nih.gov For instance, the natural product platensimycin (B21506) inhibits the FabF enzyme in Staphylococcus aureus with high potency. nih.gov

Research on thiophene derivatives has shown that they can increase the permeability of the bacterial membrane. nih.gov Furthermore, docking studies have suggested that these compounds have a strong binding affinity for outer membrane proteins (OMPs) such as CarO1 and Omp33 in Acinetobacter baumannii and OmpW and OmpC in Escherichia coli. nih.gov OMPs are crucial for bacterial survival and are considered significant targets for new antibacterial drugs. nih.gov

Fungal Target Identification and Inhibition Pathways

The investigation into the antifungal mechanisms of 5-Chlorothiophene-2-carbothioamide derivatives is an ongoing area of study. While specific fungal targets for this particular compound are still being fully elucidated, research on related thiophene derivatives provides insights into potential pathways. Generally, antifungal agents can act on various cellular components, including the cell wall, cell membrane, and essential enzymes.

Modulation of Virulence Factors and Biofilm Formation

A significant aspect of the antimicrobial activity of 5-Chlorothiophene-2-carbothioamide derivatives is their ability to interfere with bacterial virulence and biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to antibiotics and host immune responses. nih.gov

Thiophene derivatives have demonstrated the ability to reduce the adherence of bacteria to host cells, a critical step in infection and biofilm formation. nih.gov Some compounds have been shown to inhibit biofilm formation by various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.gov The mechanisms behind this inhibition can be multifaceted, including the downregulation of genes involved in quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm development. nih.govmdpi.com For instance, certain compounds have been found to reduce the production of key P. aeruginosa virulence factors like pyocyanin (B1662382) and rhamnolipids. nih.govmdpi.com Similarly, some agents can inhibit the production of hemolysins and lipases in S. aureus. semanticscholar.org

Cellular and Molecular Pathways in Anticancer Activity

In addition to their antimicrobial properties, derivatives of 5-Chlorothiophene-2-carbothioamide are being explored for their potential as anticancer agents. These investigations focus on identifying their targets within cancer cells and understanding the pathways leading to cell death.

Target Identification in Cancer Cell Lines (e.g., Hep3B, HCT116, NCI-H460, SiHa, SW480)

Derivatives of thiophene have been evaluated for their cytotoxic activity against a range of human cancer cell lines. Research has demonstrated the inhibitory effects of these compounds on various cancer types.

For example, certain thiophene carboxamide derivatives have shown significant antiproliferative properties against the Hep3B liver cancer cell line. mdpi.com In colon cancer, derivatives have exhibited inhibitory effects on cell lines such as HCT116 and SW480. nih.govfrontiersin.orgmdpi.com The WNT/β-catenin signaling pathway, which is often dysregulated in cancer, has been identified as a target. nih.gov Specifically, some compounds act as inhibitors of Dishevelled 1 (DVL1), a key protein in this pathway, leading to the inhibition of cancer cell growth. nih.gov

The table below summarizes the observed anticancer activity of various thiophene derivatives against different cancer cell lines.

| Cell Line | Cancer Type | Derivative Type | Observed Effect |

| Hep3B | Liver Cancer | Thiophene carboxamide | Antiproliferative activity mdpi.com |

| HCT116 | Colon Cancer | Dishevelled 1 inhibitor | Inhibition of cell growth nih.gov |

| SW480 | Colon Cancer | 3-Chlorothiophene-2-carboxylic acid complex | Significant inhibitory effects mdpi.com |

| K562 | Leukemia | 3-Chlorothiophene-2-carboxylic acid complex | Significant inhibitory effects mdpi.com |

| A549 | Lung Cancer | 3-Chlorothiophene-2-carboxylic acid complex | Inhibitory activity mdpi.com |

| MDA-MB-231 | Breast Cancer | 3-Chlorothiophene-2-carboxylic acid complex | Inhibitory activity mdpi.com |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and the disruption of the cell cycle. Thiophene derivatives have been shown to trigger these processes in cancer cells.

Studies have demonstrated that these compounds can cause cell cycle arrest, often at the G2/M or G0/G1 phase, preventing cancer cells from proliferating. frontiersin.orgnih.govualberta.ca This arrest is often accompanied by the induction of apoptosis. The apoptotic process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. ualberta.ca

Key molecular events observed include the externalization of phosphatidylserine, a marker of early apoptosis, and the activation of caspases, which are crucial executioner proteins in the apoptotic cascade. frontiersin.orgualberta.ca Furthermore, some derivatives have been shown to modulate the expression of proteins involved in regulating apoptosis, such as the Bcl-2 family proteins and survivin. nih.govualberta.ca The generation of reactive oxygen species (ROS) has also been implicated in the induction of apoptosis and cell cycle arrest by some chalcone (B49325) derivatives. mdpi.com

Interactions with Anti-Apoptotic Proteins (e.g., MDM2, Bcl-2)

Thiophene derivatives have emerged as promising scaffolds for the development of anticancer agents, with some demonstrating the ability to modulate key proteins involved in apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of this process. Pro-survival members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, preventing them from undergoing apoptosis.

Tubulin Polymerization Inhibition and Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a prime target for anticancer drugs. A significant body of research highlights the role of thiophene carboxamide derivatives as inhibitors of tubulin polymerization. nih.govnih.govmdpi.comnih.gov

These compounds often act as biomimetics of known tubulin inhibitors like Combretastatin A-4 (CA-4), binding to the colchicine-binding site on β-tubulin. mdpi.comnih.gov This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov For example, certain ortho-amino thiophene carboxamide derivatives have demonstrated potent inhibition of β-tubulin polymerization. nih.gov Molecular docking studies have revealed that the thiophene ring can form critical interactions within the tubulin-colchicine binding pocket. nih.gov A recent study on a novel thiophene derivative, compound 1312, showed a concentration-dependent inhibition of β-tubulin polymerization in cancer cell lines. nih.gov

Table 1: Tubulin Polymerization Inhibition by Thiophene Carboxamide Derivatives

| Compound Class | Observation | Reference |

|---|---|---|

| Ortho-amino thiophene carboxamides | Potent inhibition of β-tubulin polymerization, leading to G2/M cell cycle arrest. | nih.gov |

| Thiophene carboxamide (CA-4 biomimetics) | Bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics. | mdpi.comnih.gov |

Enzyme Inhibition Modalities and Specificity Profiling

Thiophene-based compounds have been extensively investigated as inhibitors of various enzymes, demonstrating diverse modalities of inhibition and specificity profiles.

Characterization of Competitive and Non-Competitive Inhibition

The mode of enzyme inhibition by thiophene derivatives is dependent on the specific compound and the target enzyme. Studies on thiophene-3-carboxamide (B1338676) derivatives as inhibitors of c-Jun N-terminal kinase (JNK) have revealed a dual mechanism of action. These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase, and also as mixed substrate competitive inhibitors. nih.gov This suggests that they can interfere with the binding of both ATP and the protein substrate to the enzyme.

In the context of receptor tyrosine kinases (RTKs), which are crucial in cancer progression, thiophene carboxamide derivatives have been explored as both competitive and non-competitive inhibitors. ATP-competitive inhibitors directly compete with ATP for binding to the kinase domain, while non-competitive inhibitors bind to an allosteric site adjacent to the ATP pocket. nih.gov

Kinetics of Reversible and Irreversible Enzyme Inhibition

The kinetics of enzyme inhibition by thiophene derivatives can be either reversible or irreversible. The majority of the reported thiophene-based enzyme inhibitors appear to act through reversible mechanisms, where the inhibitor can dissociate from the enzyme. However, the specific kinetics for 5-Chlorothiophene-2-carbothioamide are not documented.

Allosteric Modulation and Peripheral Site Interactions

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, leading to a conformational change that alters the affinity or efficacy of the endogenous ligand or substrate. researchgate.net Thiophene derivatives have been identified as novel allosteric modulators. For instance, certain thiophene derivatives act as positive allosteric modulators (PAMs) of the GABAB receptor, enhancing the effect of the natural ligand, GABA. researchgate.net Other thiophene-based molecules have been found to exhibit allosteric inhibition of the glucagon (B607659) receptor (GCGR). nih.gov

Enzyme Target Validation (e.g., Glucosamine-6-phosphate Synthase, G6PD, nNOS)

The versatility of the thiophene scaffold allows for its derivatives to target a wide range of specific enzymes implicated in various diseases.

Glucosamine-6-phosphate Synthase (GlcN-6-P Synthase): This enzyme is a target for antimicrobial and antidiabetic agents. nih.govnih.gov Molecular docking studies have suggested that heterocyclic compounds, including those derived from thiophene carbaldehyde, could act as potential inhibitors of GlcN-6-P synthase. nih.gov

Glucose-6-phosphate Dehydrogenase (G6PD): G6PD is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. Thienopyrimidine derivatives have been identified as novel inhibitors of G6PD from Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov More recently, a potent and selective small-molecule inhibitor of human G6PD, G6PDi-1, was developed from an aminoquinazolinone series, which involved the replacement of an aminophenyl ring with a cyano-thiophene. nih.gov

Neuronal Nitric Oxide Synthase (nNOS): Selective inhibition of nNOS is a therapeutic strategy for neurodegenerative diseases. Thiophene-2-carboximidamides have been developed as potent and selective inhibitors of nNOS. nih.govescholarship.orgnih.gov Crystallographic studies have shown that these inhibitors bind to the nNOS active site, with one head of the molecule interacting with a key glutamate (B1630785) residue (Glu592) and the other occupying a hydrophobic pocket. nih.gov

Table 2: Validated Enzyme Targets of Thiophene Derivatives

| Enzyme Target | Thiophene Derivative Class | Finding | Reference |

|---|---|---|---|

| Glucosamine-6-phosphate Synthase | Thiophene carbaldehyde derivatives | Identified as potential inhibitors through molecular docking. | nih.gov |

| Glucose-6-phosphate Dehydrogenase (G6PD) | Thienopyrimidine derivatives | Act as inhibitors of T. cruzi G6PD. | nih.gov |

Other Emerging Biological Activities

Beyond their more established roles, derivatives of 5-Chlorothiophene-2-carbothioamide are being investigated for a range of other biological activities. These emerging applications highlight the versatility of the thiophene-carbothioamide scaffold in medicinal chemistry, with significant findings in antifungal, antioxidant, and enzyme inhibitory domains.

Antifungal Activity

The rise of invasive fungal infections and drug resistance has spurred the search for novel antifungal agents. In this context, carbothioamide derivatives have shown significant promise. A notable study focused on a series of pyrazolone-carbothioamide derivatives, which were developed based on a previously identified inhibitor. nih.gov One particular compound, A7 , demonstrated exceptionally potent in vitro antifungal activity against Candida glabrata and Cryptococcus neoformans, with a Minimum Inhibitory Concentration (MIC) of just 0.00012 μg/mL for both pathogens. nih.gov

Mechanistic investigations revealed that the antifungal action of compound A7 is not dependent on KIX binding, which was the initial target. Instead, it disrupts the iron homeostasis within the fungal cells. This disruption leads to an accumulation of reactive oxygen species and lipid peroxides, causing oxidative stress damage and ultimately cell death. nih.gov This novel mechanism of action makes compound A7 a promising lead for developing new treatments against candidiasis and cryptococcosis. nih.gov

Other related structures, such as triazolo-thiadiazole-ABTs, have also been tested against a panel of fungi, including Penicillium citrinum, Candida albicans, Aspergillus flavus, and Aspergillus niger. These compounds showed good fungal inhibition at concentrations ranging from 12.5 to 100 μg/mL. mdpi.com

Table 1: Antifungal Activity of Selected Carbothioamide Derivatives

| Compound | Target Organism | Activity (MIC) | Key Findings | Reference |

|---|---|---|---|---|

| A7 | Candida glabrata | 0.00012 µg/mL | Potent activity; disrupts fungal iron homeostasis. | nih.gov |

| A7 | Cryptococcus neoformans | 0.00012 µg/mL | Potent activity; induces oxidative stress. | nih.gov |

| Triazolo-thiadiazole-ABTs | Various Fungi | 12.5–100 µg/mL | Moderate to good inhibition against several pathogenic fungi. | mdpi.com |

Antioxidant and Antibacterial Activities

Thiophene-2-carboxamide derivatives, which are structurally related to carbothioamides, have been synthesized and evaluated for their antioxidant and antibacterial properties. In one study, the antioxidant capacity was assessed using the ABTS method. The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with inhibition percentages ranging from 46.9% to 62.0%, which was comparable to the ascorbic acid standard. nih.gov In contrast, 3-hydroxy and 3-methyl substituted derivatives showed lower antioxidant potential. nih.gov

The antibacterial activity of these compounds was tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov The 3-amino thiophene-2-carboxamide derivatives again displayed the most significant antibacterial effects. nih.gov Specifically, compound 7b , which features a methoxy (B1213986) group, showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov The structure-activity relationship (SAR) studies confirmed that the amino derivatives were more potent than their hydroxyl or methyl counterparts, an effect attributed to the presence of the amino group and the absence of an azo moiety in their structure. nih.gov

Table 2: Antioxidant and Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

| Compound Class | Activity Type | Results | Key Findings | Reference |

|---|---|---|---|---|

| 3-Amino Thiophene-2-Carboxamides (7a-c) | Antioxidant | 46.9% - 62.0% inhibition | Highest antioxidant activity in the series. | nih.gov |

| 3-Hydroxy Thiophene-2-Carboxamides (3a-c) | Antioxidant | 28.4% - 54.9% inhibition | Moderate antioxidant activity. | nih.gov |

| 3-Methyl Thiophene-2-Carboxamides (5a-c) | Antioxidant | 12.0% - 22.9% inhibition | Lowest antioxidant activity. | nih.gov |

| Amino derivative 7b | Antibacterial | High activity index vs. P. aeruginosa (86.9%), S. aureus (83.3%), B. subtilis (82.6%) | Methoxy group substitution enhanced activity. | nih.gov |

Enzyme Inhibition

Derivatives of carbothioamides have also emerged as inhibitors of various enzymes. A study on a series of pyrazolinyl-acyl thiourea (B124793) derivatives screened them for inhibitory activity against urease, α-glucosidase, and α-amylase. researchgate.net Among the synthesized compounds, derivative 5b was identified as a potent α-glucosidase inhibitor (IC50 = 68.3 ± 0.11 μM), while derivative 5g was the most effective urease inhibitor (IC50 = 43.6 ± 0.25 μM). Additionally, derivative 5f showed notable inhibition of α-amylase (IC50 = 90.3 ± 1.08 μM). researchgate.net

Another class, hydrazine-1-carbothioamide derivatives, were found to be selective inhibitors of carbonic anhydrase II (CA II), with compounds 3b, 3d, 3g, and 3j showing interesting activity. researchgate.net The ability of these thiophene-based scaffolds to interact with the active sites of various enzymes opens new avenues for therapeutic applications.

Table 3: Enzyme Inhibitory Activity of Carbothioamide Derivatives

| Derivative Class | Target Enzyme | Most Active Compound | Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrazolinyl-acyl thiourea | Urease | 5g | 43.6 ± 0.25 µM | researchgate.net |

| Pyrazolinyl-acyl thiourea | α-Glucosidase | 5b | 68.3 ± 0.11 µM | researchgate.net |

| Pyrazolinyl-acyl thiourea | α-Amylase | 5f | 90.3 ± 1.08 µM | researchgate.net |

| Hydrazine-1-carbothioamide | Carbonic Anhydrase II | 3b, 3d, 3g, 3j | Selective Inhibition | researchgate.net |

Computational Simulations and Advanced Modeling of 5 Chlorothiophene 2 Carbothioamide

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the interaction between a potential drug (ligand) and its protein target.

Docking simulations calculate a scoring function, often expressed as a binding affinity or binding energy (in kcal/mol), to estimate the strength of the ligand-protein interaction. Lower binding energy values typically indicate a more stable complex. For instance, studies on various thiophene-2-carboxamide derivatives have shown significant binding affinities when docked into the active sites of various enzymes. researchgate.net One study on thiophene (B33073) carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) reported their interactions within the tubulin-colchicine-binding pocket. mdpi.com The analysis identifies specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Table 1: Illustrative Binding Affinities of Thiophene Derivatives with Protein Targets (Data for Analogous Compounds)

| Compound Class | Target Protein | Illustrative Binding Affinity (kcal/mol) | Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxamide | Protein Tyrosine Phosphatase 1B (PTP1B) | -8.0 to -9.5 | ARG24, TYR46, ASP48 | researchgate.net |

| Thiophene Carboxamide | Tubulin (Colchicine site) | -7.5 to -8.9 | ASN101, SER178, GLN245 | mdpi.com |

Note: The data in this table is representative of findings for thiophene derivatives and is not specific to 5-Chlorothiophene-2-carbothioamide.

A crucial outcome of docking analysis is the identification of key amino acid residues within the protein's binding site that are essential for ligand recognition and binding. nih.gov For example, in a study of thiophene carboxamide derivatives targeting the tubulin-colchicine site, specific residues in the C-tubulin and D-tubulin chains were identified as forming critical hydrogen bonds and hydrophobic interactions. mdpi.com Similarly, research on other thiophene derivatives targeting bacterial enzymes has highlighted key interactions that explain their biological activity. nih.gov These key residues are often targets for future drug design efforts to enhance potency and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. frontiersin.org MD simulations model the movements and interactions of atoms and molecules for a fixed period, providing a more realistic representation of the biological system.

MD simulations are used to assess the stability of the predicted ligand-protein complex. By tracking the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time (e.g., 100 nanoseconds), researchers can determine if the ligand remains stably bound in its initial docked pose. frontiersin.org A stable complex will typically show low and converging RMSD values. For example, MD simulations of thiophene carboxamide derivatives bound to tubulin showed that the complexes remained stable and compact throughout a 100 ns simulation, supporting the docking predictions. mdpi.com

In Silico ADMET Prediction for Druggability Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools use computational models to estimate these properties early in the drug discovery process. nih.gov

Properties evaluated often include:

Absorption: Prediction of oral bioavailability and intestinal absorption (e.g., Caco-2 permeability).

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes.

Excretion: Estimation of clearance and half-life.

Toxicity: Prediction of potential for hepatotoxicity, cardiotoxicity, mutagenicity (e.g., AMES test), and other adverse effects.

Studies on various heterocyclic compounds, including thiophene derivatives, often include ADMET predictions to assess their drug-likeness. researchgate.netnih.gov For example, analyses might assess compliance with Lipinski's Rule of Five, a set of guidelines used to evaluate the potential for a compound to be an orally active drug in humans.

Table 2: Illustrative In Silico ADMET Properties for a Hypothetical Thiophene Derivative

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate | May cross intestinal barrier. |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cause CNS side effects. |

| Plasma Protein Binding | High (>90%) | May have a longer duration of action. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Renal OCT2 Substrate | No | Not primarily cleared by this renal transporter. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of causing genetic mutations. |

Note: This table is a hypothetical example of an ADMET profile and does not represent actual data for 5-Chlorothiophene-2-carbothioamide.

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening (VS) is a cornerstone of modern drug discovery, enabling the rapid, computational assessment of large chemical libraries to identify molecules with a high probability of binding to a specific biological target. conicet.gov.arsci-hub.box For a molecule like 5-Chlorothiophene-2-carbothioamide, VS methodologies would be pivotal in discovering novel analogs with potentially enhanced or modulated biological activities.

The process can be broadly categorized into ligand-based and structure-based approaches. sci-hub.box

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of the biological target, LBVS relies on the principle that molecules with similar structures often exhibit similar biological functions. frontiersin.org Starting with 5-Chlorothiophene-2-carbothioamide as a template, chemical similarity searching would be performed against vast compound databases like ZINC15 or ChEMBL. mdpi.com Pharmacophore modeling is another powerful LBVS technique. A pharmacophore model for 5-Chlorothiophene-2-carbothioamide would define the essential spatial arrangement of its chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model would then be used as a 3D query to filter databases for molecules that match these features, thereby identifying structurally diverse compounds with the potential for similar bioactivity. researchgate.netnih.gov

Structure-Based Virtual Screening (SBVS): If the 3D structure of a relevant biological target is known (e.g., from X-ray crystallography or cryo-EM), SBVS can be employed. This approach involves docking candidate molecules from a library into the target's binding site. sci-hub.box Algorithms would predict the binding pose and affinity of each molecule, and scoring functions would rank them. mdpi.com This would allow for the identification of novel thiophene-based scaffolds or alternative structures that could form favorable interactions with the target, guiding the synthesis of new analogs of 5-Chlorothiophene-2-carbothioamide.

The ultimate goal of these screening campaigns is to generate a manageable list of "hit" compounds for experimental validation, significantly accelerating the discovery of new and potentially more effective molecules. conicet.gov.ar

Advanced Data Mining and Machine Learning in Chemical Space Exploration

The concept of "chemical space"—the vast, multidimensional realm of all possible molecules—is estimated to contain upwards of 10^60 drug-like compounds, making its comprehensive exploration by synthesis impossible. nih.govtechnologynetworks.com Advanced data mining and machine learning (ML) offer powerful tools to navigate this space, predict molecular properties, and guide the discovery of novel compounds like analogs of 5-Chlorothiophene-2-carbothioamide. nih.govskoltech.ru

Machine learning models, particularly deep neural networks, can be trained on large datasets of known molecules and their properties. nih.govmdpi.com For thiophene derivatives, a model could be trained on data from public databases to learn the complex relationships between molecular structure and specific activities (e.g., antibacterial, anticancer). nih.govnih.gov Once trained, these models can predict the properties of virtual, yet-to-be-synthesized molecules with remarkable speed and accuracy. mdpi.com

Generative chemistry models represent a further leap, where AI algorithms learn the underlying rules of chemical bonding and structure from existing data to design entirely new molecules. technologynetworks.comarxiv.org By providing the model with desired parameters—such as structural similarity to 5-Chlorothiophene-2-carbothioamide, predicted high affinity for a target, and favorable drug-like properties (e.g., solubility, low toxicity)—these generative algorithms can propose novel, synthetically accessible analogs that a human chemist might not have conceived. technologynetworks.com

ML models predict promising regions of chemical space around the 5-Chlorothiophene-2-carbothioamide scaffold.

Generative models design novel molecules within this space.

The top candidates are synthesized and tested experimentally.

The new experimental data is fed back into the models, refining their predictive power for the next cycle.

This synergy between machine learning and experimental chemistry dramatically accelerates the exploration of chemical space, making the search for new bioactive molecules more efficient and targeted. nih.govnih.gov

Crystallographic Studies and Hirshfeld Surface Analysis

Crystallographic studies are the definitive methods for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules arrange themselves in a solid-state crystal lattice. Hirshfeld surface analysis is a powerful complementary computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal packing. nih.govnih.govnih.gov Although a crystal structure for 5-Chlorothiophene-2-carbothioamide has not been reported in publicly accessible databases, this section describes the analytical process and the insights that would be gained from such a study, using data from related thiophene structures as examples.

The gold standard for determining molecular structure is single-crystal X-ray diffraction (SCXRD). researchgate.netrsc.org If a suitable single crystal of 5-Chlorothiophene-2-carbothioamide were grown, this technique would provide a wealth of precise structural information.

The analysis would yield:

Bond Lengths and Angles: The exact distances between bonded atoms (e.g., C-S, C-Cl, C=S, C-N) and the angles between them. This data confirms the molecular connectivity and can reveal electronic effects, such as how the electron-withdrawing chlorine atom influences the thiophene ring's geometry.

Conformation: The three-dimensional shape of the molecule, including the planarity of the thiophene ring and the orientation of the carbothioamide group relative to the ring.

Stereochemistry: Unambiguous confirmation of the compound's structure.

This atomic-level information is fundamental, serving as the basis for understanding the molecule's physical properties and as a crucial input for the computational modeling and virtual screening studies discussed previously.

Table 1: Illustrative Crystallographic Data Table (Hypothetical for 5-Chlorothiophene-2-carbothioamide)

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₄ClNS₂ |

| Formula Weight | 177.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (Molecules per cell) | 4 |

This table is for illustrative purposes only, outlining the type of data obtained from an SCXRD experiment.

Hirshfeld surface analysis is used to partition crystal space and investigate intermolecular interactions in detail. researchgate.netmdpi.com The surface is mapped with properties like dnorm, which color-codes contacts based on their length relative to van der Waals radii. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, which are critical for crystal stability. nih.goviucr.org

From the Hirshfeld surface, a 2D "fingerprint plot" is generated. This plot summarizes all intermolecular contacts, providing a quantitative percentage contribution for each type of interaction. For 5-Chlorothiophene-2-carbothioamide, the primary contacts would likely involve the hydrogen, sulfur, chlorine, and nitrogen atoms. For instance, analysis of a related N-(3-cyanothiophen-2-yl)acetamide showed that H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) were the most significant interactions. semanticscholar.org

Table 2: Predicted Principal Intermolecular Contacts for 5-Chlorothiophene-2-carbothioamide based on Hirshfeld Surface Analysis (Illustrative)

| Contact Type | Predicted Contribution (%) | Description |

| H···H | ~30-40% | The most abundant contacts, representing van der Waals forces. nih.gov |

| H···S/S···H | ~15-25% | Interactions involving the thiophene and thioamide sulfur atoms. semanticscholar.org |

| H···Cl/Cl···H | ~10-15% | Contacts involving the chlorine substituent. |

| H···N/N···H | ~5-15% | Key contacts representing N-H···S or N-H···N hydrogen bonds. semanticscholar.org |

| C···H/H···C | ~10-20% | Contacts associated with C-H···π interactions with the thiophene ring. nih.gov |

| S···S | ~2-5% | Short contacts between sulfur atoms. researchgate.net |

This table is hypothetical and serves to illustrate the quantitative data provided by Hirshfeld surface analysis, with percentages estimated from similar thiophene structures. nih.govsemanticscholar.org

The way individual molecules of 5-Chlorothiophene-2-carbothioamide would assemble in a crystal is dictated by a combination of non-covalent interactions, forming a supramolecular architecture. iucr.org Based on its functional groups, the following interactions would be expected to play a major role:

Hydrogen Bonding: The thioamide group (-CSNH₂) is a potent hydrogen bond donor (N-H). It would likely form strong N-H···S hydrogen bonds with the sulfur atom of the thioamide group of a neighboring molecule, potentially creating dimers or chains. N-H···N bonds are also a possibility. semanticscholar.orgresearchgate.net

Halogen Bonding: The chlorine atom can act as a halogen bond donor, potentially forming C-Cl···S or C-Cl···N interactions, which are recognized as important forces in crystal engineering.

π–π Stacking: The aromatic thiophene rings of adjacent molecules may stack on top of each other. The distance between the centroids of these rings would indicate the strength of this stabilizing interaction. iucr.org

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron cloud of the thiophene ring of another molecule, further contributing to the stability of the crystal packing. nih.gov

Preclinical Pharmacological Evaluation and Translational Prospects of 5 Chlorothiophene 2 Carbothioamide Analogs

In Vitro Efficacy Studies in Biologically Relevant Assays

The initial stages of drug discovery heavily rely on in vitro assays to establish the biological activity of new chemical entities. For analogs of 5-Chlorothiophene-2-carbothioamide, these studies are crucial in determining their potential as therapeutic agents.

Dose-response studies are fundamental to understanding the potency of a compound, typically quantified by the half-maximal inhibitory concentration (IC50). Research into chlorothiophene-based chalcone (B49325) analogs has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, two compounds, C4 and C6, exhibited potent toxicity against WiDr colorectal cancer cells with IC50 values of 0.77 and 0.45 µg/mL, respectively. arabjchem.org

In a separate study, thiophene (B33073) analogues of 5-chloro-5,8-dideazafolic acid were synthesized and evaluated for their ability to inhibit tumor cell growth. The IC50 values for two of these analogs against CCRF-CEM human leukemic lymphoblasts were determined to be 1.8 ± 0.1 µM and 2.1 ± 0.8 µM. nih.gov These findings highlight the potential of this class of compounds as anticancer agents.

Table 1: In Vitro Anticancer Activity of Chlorothiophene-Based Chalcone Analogs

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| C4 | WiDr | 0.77 |

Table 2: In Vitro Anticancer Activity of Thiophene Analogs of 5-Chloro-5,8-dideazafolic Acid

| Analog | Cell Line | IC50 (µM) |

|---|---|---|

| Analog 1 | CCRF-CEM | 1.8 ± 0.1 |

A critical aspect of preclinical evaluation is determining a compound's selectivity. Ideally, a therapeutic agent should exhibit high potency against its intended target while having minimal effects on other cells or proteins to reduce potential side effects. Studies on chlorothiophene-based chalcone analogs have shown promising selectivity toward normal cells. arabjchem.org

Further emphasizing the potential for selectivity, research on 5-alkyl-2-amino-3-methylcarboxylate thiophene derivatives revealed pronounced anti-proliferative activity with 500- to 1000-fold tumor cell selectivity. These compounds were particularly effective against T-lymphoma CEM and Molt/4, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells, while showing virtual inactivity against other tumor cell lines like B-lymphoma Raji and cervix carcinoma HeLa cells. nih.gov This high degree of selectivity is a desirable characteristic for any potential anticancer drug. The presence of urea, thiourea (B124793), and sulfonamide moieties in some synthesized benzopyridazine derivatives has also been suggested to enhance selectivity towards cancer cells. ekb.eg

In Vivo Efficacy Studies in Animal Models of Disease

Following promising in vitro results, the evaluation of a compound's efficacy in a living organism is the next logical step. Animal models provide a more complex biological system to assess the potential therapeutic effects of a drug candidate.

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo antitumor activity of new drug candidates. nih.gov While specific xenograft data for 5-Chlorothiophene-2-carbothioamide analogs is limited in the public domain, this methodology would be essential for their preclinical development. The goal of these studies is to determine if the in vitro cytotoxicity translates to tumor growth inhibition or regression in a living organism.

Investigations into Resistance Mechanisms

The development of drug resistance is a major challenge in the treatment of both infectious diseases and cancer. nih.gov Understanding the potential mechanisms by which cells could become resistant to a new therapeutic agent is a critical part of its preclinical evaluation.

For many anticancer drugs, resistance can emerge through various mechanisms, including increased drug efflux from the cell, alterations in the drug's target, or the activation of pro-survival pathways. nih.gov For example, resistance to the widely used chemotherapy agent 5-fluorouracil (B62378) can be mediated by the overexpression of drug efflux pumps like P-glycoprotein. nih.gov While specific resistance mechanisms to 5-Chlorothiophene-2-carbothioamide analogs have not been detailed in the available literature, it is plausible that similar mechanisms could arise. Investigating these possibilities would involve generating resistant cell lines in the laboratory and then using molecular techniques to identify the changes that allow these cells to survive in the presence of the drug.

Translational Research Implications for Drug Development

The journey of a promising compound from the laboratory to the clinic is fraught with challenges, and 5-chlorothiophene-2-carbothioamide analogs are no exception. Key translational research implications revolve around optimizing drug delivery, ensuring target specificity, and navigating the complexities of preclinical to clinical transition.

One of the primary hurdles for many thiophene derivatives is their poor water solubility, which can limit bioavailability and therapeutic efficacy. mdpi.com To address this, researchers are exploring innovative drug delivery systems. For instance, loading thiophene derivatives into nanoparticles, such as those made from human serum albumin (HSA) or functionalized with folic acid, has shown promise in improving solubility and enabling targeted delivery to cancer cells. mdpi.comnih.gov This approach not only enhances the therapeutic window of the drug but also has the potential to reduce off-target side effects.

Another critical aspect of translational research is ensuring the specificity of these analogs for their intended molecular targets. While many preclinical studies have demonstrated potent activity against cancer cell lines, a thorough understanding of their mechanism of action is crucial. For example, some chlorothiophene-based chalcones have been shown to interact with anti-apoptotic proteins like MDM2 and Bcl-2. Further investigation into these interactions will be vital for developing highly selective inhibitors and predicting potential resistance mechanisms.

The transition from preclinical models to human clinical trials requires careful consideration of several factors. A combination of animal models, rather than a single model, may provide a more accurate prediction of clinical outcomes. nih.gov Furthermore, the use of "clinical trials in a dish" (CTiD), which involve testing therapies on cells derived from a specific patient population, could help to assess safety and efficacy more accurately before human trials. researchgate.net Collaboration between academic research institutions and pharmaceutical industries is also paramount to bridge the gap between discovery and clinical application. nih.gov

Future Perspectives and Unexplored Therapeutic Applications

While the primary focus of preclinical research on 5-chlorothiophene-2-carbothioamide analogs has been on their anticancer properties, the therapeutic potential of this scaffold extends to a much broader range of diseases. The inherent versatility of the thiophene ring allows for structural modifications that can tune its biological activity towards various targets. researchgate.net

Antimicrobial Applications: The emergence of multidrug-resistant pathogens presents a significant global health threat. Recent studies have highlighted the potent antibacterial and antifungal activity of peptide derivatives of 5-chlorothiophene-2-carboxylic acid. These findings open up a promising avenue for the development of novel antibiotics and antifungals to combat resistant infections.

Neurodegenerative Diseases: The potential of thiophene derivatives in treating neurodegenerative disorders is an exciting and relatively unexplored area. Notably, a derivative of 5-chlorothiophene has been identified as a gamma-secretase inhibitor, a key enzyme in the pathogenesis of Alzheimer's disease. This discovery suggests that 5-chlorothiophene-2-carbothioamide analogs could be developed as disease-modifying therapies for this debilitating condition.

Inflammatory Diseases: Chronic inflammatory diseases such as rheumatoid arthritis represent a significant therapeutic challenge. Thiophene-based compounds have a history of use as anti-inflammatory agents, and analogs of 5-chlorothiophene could be designed to selectively inhibit key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.gov

Other Potential Applications: The diverse biological activities reported for thiophene derivatives suggest that the therapeutic applications of 5-chlorothiophene-2-carbothioamide analogs could extend even further. Their potential as anticonvulsants, antipsychotics, and agents for treating metabolic diseases warrants further investigation. nih.govresearchgate.net The continued exploration of this chemical scaffold, coupled with advances in drug design and delivery, holds the promise of yielding novel and effective treatments for a wide spectrum of human diseases.

Preclinical Pharmacological Data of 5-Chlorothiophene-2-carbothioamide Analogs

| Compound/Analog | Therapeutic Area | Target/Assay | Finding |

| Chlorothiophene-based Chalcone (C4) | Anticancer | WiDr colorectal cancer cells | IC50 = 0.77 µg/mL |

| Chlorothiophene-based Chalcone (C6) | Anticancer | WiDr colorectal cancer cells | IC50 = 0.45 µg/mL |

| Thiophene analogue of 5-chloro-5,8-dideazafolic acid | Anticancer | CCRF-CEM human leukemic lymphoblasts | IC50 = 1.8 µM |

| 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid thiophene analogue | Anticancer | CCRF-CEM human leukemic lymphoblasts | IC50 = 2.1 µM |

| Thiophene-Tyr-Arg-OH peptide derivative | Antibacterial | Escherichia coli | MIC = 15 µg/mL |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chlorothiophene-2-carbothioamide, and how can its purity be validated?

- Methodological Answer : A common approach involves functionalizing 5-chlorothiophene-2-carbaldehyde (a precursor) via thioamide formation. For example, the aldehyde group can be converted to a thioamide using ammonium sulfide or thiourea under controlled acidic conditions. Purity validation requires a combination of chromatography (e.g., HPLC) and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) should confirm the absence of unreacted aldehyde (δ ~9-10 ppm for aldehyde protons) and the presence of thioamide protons (δ ~7-8 ppm). Mass spectrometry (MS) can further corroborate molecular weight. For purity thresholds, refer to standardized protocols like those in reagent catalogs (e.g., Kanto Reagents’ GC-MS validation for similar thiophene derivatives) .

Q. How can computational methods predict the electronic properties of 5-Chlorothiophene-2-carbothioamide?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potentials. The inclusion of exact exchange terms (as in Becke’s 1993 functional) improves accuracy for thermochemical properties like electron affinity and ionization potential, which are critical for understanding reactivity . Basis sets such as 6-31G(d,p) are recommended for balancing computational cost and precision. Software packages like Gaussian or ORCA are standard for these calculations.

Advanced Research Questions

Q. How do discrepancies between experimental and computational data for 5-Chlorothiophene-2-carbothioamide’s reactivity arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from approximations in computational models (e.g., neglecting solvent effects or relativistic corrections). To resolve this:

- Step 1 : Re-optimize the molecular geometry using solvent-implicit models (e.g., PCM for polar solvents).

- Step 2 : Validate computational results with experimental spectroscopic data (e.g., comparing DFT-predicted IR vibrational modes with observed FTIR peaks).

- Step 3 : Apply post-Hartree-Fock methods (e.g., MP2 or CCSD(T)) for critical electronic properties, though these are computationally intensive .

Q. What strategies are effective for analyzing the regioselectivity of 5-Chlorothiophene-2-carbothioamide in nucleophilic substitution reactions?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors.

- Electronic Analysis : Use Natural Bond Orbital (NBO) analysis to quantify charge distribution. The chlorine atom at position 5 exerts a strong electron-withdrawing effect, directing nucleophiles to the electron-deficient C2 position.

- Steric Analysis : Molecular mechanics simulations (e.g., MMFF94 force field) can model steric hindrance around reactive sites.

- Experimental Cross-Check : Perform competitive reactions with deuterated analogs or substituent-variant derivatives to isolate electronic vs. steric contributions .

Q. How can the absolute hardness (η) and electrophilicity index (ω) of 5-Chlorothiophene-2-carbothioamide guide its application in catalysis or drug design?

- Methodological Answer :

- Absolute Hardness (η) : Calculated as , where (ionization potential) and (electron affinity) are derived from DFT. A lower η indicates higher softness, favoring interactions with soft electrophiles (e.g., transition metals in catalytic systems) .

- Electrophilicity Index (ω) : Defined as , where is chemical potential. High ω values suggest utility as an electron-deficient scaffold in drug design (e.g., targeting cysteine residues via thioamide-thiol interactions). Validate predictions with kinetic assays (e.g., measuring reaction rates with model nucleophiles) .

Data Contradiction and Validation